molecular formula C10H11BrN4O B1527149 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine CAS No. 1012343-72-4

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

Cat. No.: B1527149
CAS No.: 1012343-72-4
M. Wt: 283.12 g/mol
InChI Key: ZHDRUVUETRNEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a useful research compound. Its molecular formula is C10H11BrN4O and its molecular weight is 283.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine is a compound that has garnered attention due to its potential biological activities, particularly in the realm of kinase inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C10H11BrN4O
  • Molecular Weight : 283.13 g/mol
  • CAS Number : 1012343-72-4

The presence of the imidazo[1,2-b]pyridazine moiety is significant as it is associated with various pharmacological activities, especially in kinase inhibition.

Kinase Inhibition

Recent studies have highlighted that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit potent inhibitory effects on various kinases. Notably, this compound has been shown to inhibit TAK1 kinase effectively. The binding interactions were elucidated through molecular docking studies, revealing critical hydrogen bonding and hydrophobic interactions that contribute to its inhibitory potency.

Compound Kinase Target Inhibition (%) IC50 (nM)
This compoundTAK195%Not specified
Unsubstituted morpholineTAK126%Not specified
Piperazine derivativeTAK146%Not specified

The introduction of morpholine at position C6 of the imidazo[1,2-b]pyridazine core significantly enhances kinase inhibition compared to unsubstituted variants, indicating a favorable SAR for this class of compounds .

Case Studies

A study conducted on various analogs of imidazo[1,2-b]pyridazines demonstrated that modifications at specific positions can drastically alter biological activity. For instance, substituting different aryl groups or modifying the morpholine moiety led to varied degrees of potency against TAK1 and other kinases .

In a comparative analysis, compounds with a cis-dimethylmorpholine substituent exhibited superior inhibition compared to their unsubstituted counterparts. This finding underscores the importance of structural modifications in enhancing drug-like properties and selectivity .

The mechanism by which this compound exerts its biological effects involves competitive inhibition at the ATP-binding site of kinases. Key residues within the binding pocket interact with the morpholine and imidazo[1,2-b]pyridazine moieties, facilitating effective inhibition .

Molecular Docking Insights

Molecular docking studies have provided insights into the binding interactions between this compound and its kinase targets. The oxygen atom in the morpholine moiety forms crucial interactions with conserved lysine residues in the ATP-binding site, which is essential for kinase activity .

Properties

IUPAC Name

4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O/c11-8-7-12-9-1-2-10(13-15(8)9)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDRUVUETRNEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN3C(=NC=C3Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718267
Record name 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012343-72-4
Record name 3-Bromo-6-(morpholin-4-yl)imidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared from 3-bromo-6-chloroimidazo[1,2-b]pyridazine and morpholine according to general procedure 1 providing the amino compound (235 mg, 85%) as a yellow solid: Rf=0.79 (CH2Cl2/MeOH/NH4OH, 160:18:2); 1H NMR (500 MHz, CDCl3) δ 7.70 (d, J=9.9 Hz, 1H), 7.53 (s, 1H), 6.81 (d, J=9.9 Hz, 1H), 3.86 (t, J=5.0 Hz, 4H), 3.55 (t, J=4.8 Hz, 4H); ES-MS: (M+H)=283, 285 m/z.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amino
Quantity
235 mg
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH NH4OH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 4
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.